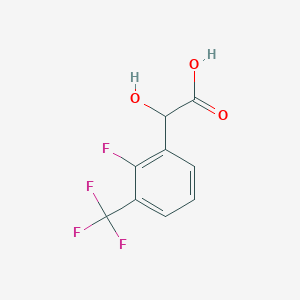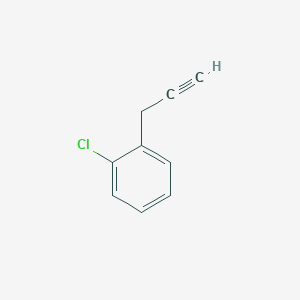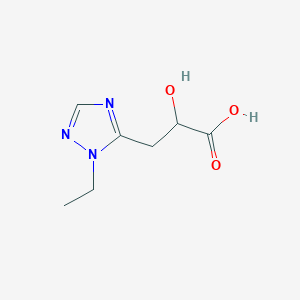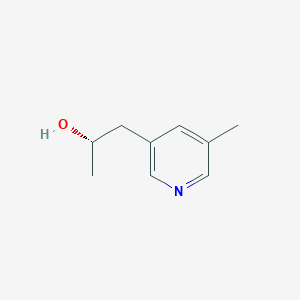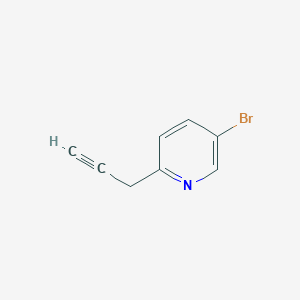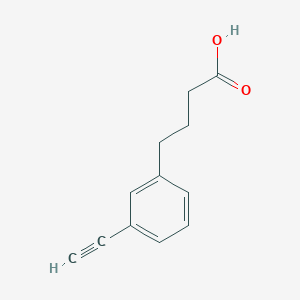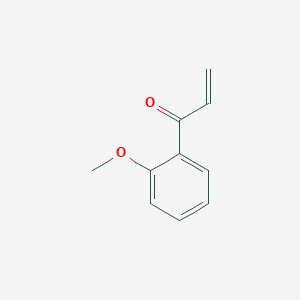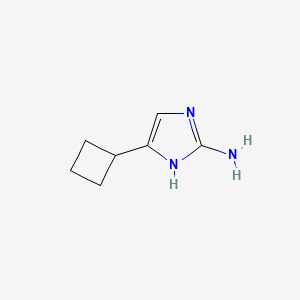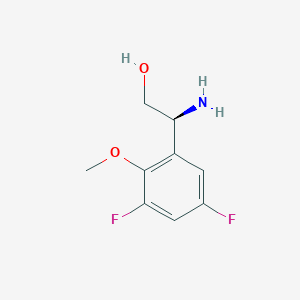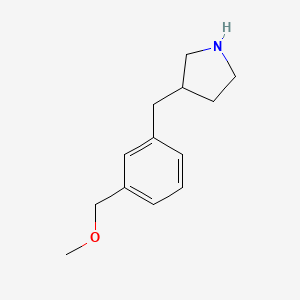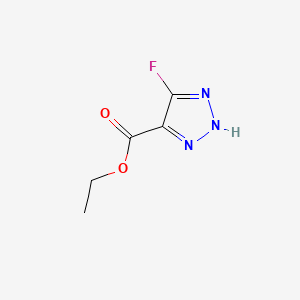
4-Bromo-5-iodo-2-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-iodo-2-methyl-1,3-thiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to a thiazole ring. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules. The presence of bromine and iodine in the structure makes this compound particularly interesting for synthetic chemists due to the potential for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-methyl-1,3-thiazole typically involves the halogenation of a thiazole precursor. One common method is the sequential bromination and iodination of 2-methyl-1,3-thiazole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
化学反应分析
Types of Reactions: 4-Bromo-5-iodo-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-5-iodo-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-5-iodo-2-methyl-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects.
相似化合物的比较
4-Bromo-2-methyl-1,3-thiazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Iodo-2-methyl-1,3-thiazole: Lacks the bromine atom, which can also affect its chemical and biological properties.
2-Methyl-1,3-thiazole: The parent compound without any halogen substituents, serving as a baseline for comparison.
Uniqueness: 4-Bromo-5-iodo-2-methyl-1,3-thiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation provides opportunities for diverse functionalization and the development of novel compounds with enhanced properties.
属性
分子式 |
C4H3BrINS |
|---|---|
分子量 |
303.95 g/mol |
IUPAC 名称 |
4-bromo-5-iodo-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H3BrINS/c1-2-7-3(5)4(6)8-2/h1H3 |
InChI 键 |
NZHBOMYGAAQVRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


